Crystalline Monofumarate Salt vs. Liquid Free Base: Solid-State Handling and Physicochemical Stability Advantage
The monofumarate salt (MW 306.36 g/mol) is a crystalline solid at ambient temperature [1], while the corresponding free base, 1-benzyl-3-methylpiperazine (CAS 3138-90-7, MW 190.28 g/mol), is a liquid with a boiling point of 125–126 °C at 2 mmHg and a density of 0.991 g/cm³ . Across the piperazine derivative class, fumaric acid addition salts with a 1:1 molar ratio (monofumarate) are described in patent literature as 'especially preferred and stable, soluble and/or show other improved properties' compared to the corresponding free bases, with documented advantages in dissolution behavior, reduced hygroscopicity, and ease of manufacturing into solid dosage forms [2]. The class-level patent data indicate that fumarate salts exhibit thermodynamic stability and enhanced bioavailability relative to the free-base form [2].
| Evidence Dimension | Physical state at ambient temperature / solid-state handling |
|---|---|
| Target Compound Data | Crystalline solid; MW 306.36 g/mol; monofumarate salt (1:1 stoichiometry) |
| Comparator Or Baseline | 1-Benzyl-3-methylpiperazine free base (CAS 3138-90-7): liquid at RT; bp 125–126 °C (2 mmHg); density 0.991 g/cm³; MW 190.28 g/mol |
| Quantified Difference | Qualitative difference: solid vs. liquid at RT; 61% higher MW for salt form; 1:1 salt stoichiometry described in patent as 'especially preferred' for stability and solubility |
| Conditions | Ambient temperature and pressure; free-base data from Thermo Scientific/Alfa Aesar product specifications; salt form advantages from Asceneuron SA patent (WO/EP) on piperazine fumarate salts |
Why This Matters
For procurement in pharmaceutical intermediate workflows, a crystalline solid enables precise gravimetric dispensing and long-term storage without the volatility and handling challenges of a liquid free base—directly impacting experimental reproducibility and supply chain integrity.
- [1] PubChem. (2021). Compound Summary: 1-Benzyl-3-methyl-piperazine monofumarate, CID 6710887. Molecular Weight: 306.36 g/mol. National Center for Biotechnology Information. View Source
- [2] Quattropani, A., Kulkarni, S. S., & Giri, A. (Asceneuron SA). (2021). Succinate and Fumarate Acid Addition Salts of Piperazine Derivatives. U.S. Patent Application Publication No. 2021/0198250. Filed 2019-08-22. Paragraphs [0032]–[0034]: 1:1 molar ratio salts 'especially preferred and stable, soluble'. View Source
